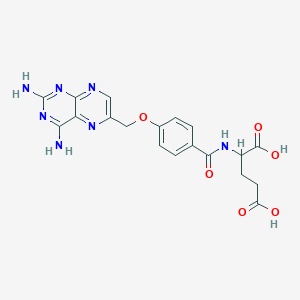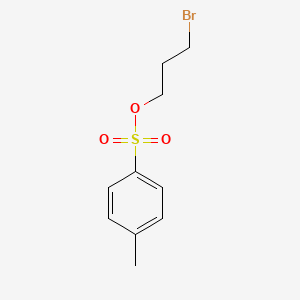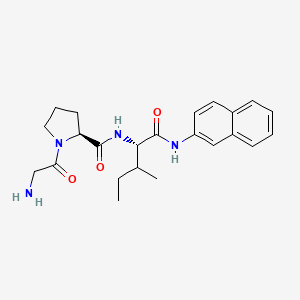
Gly-pro-leu-NH-nap
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of a naphthyl group, which is a derivative of naphthalene, attached to the leucinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gly-pro-leu-NH-nap typically involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques . The process begins with the attachment of the first amino acid, glycine, to a solid resin support. Subsequent amino acids, proline and leucine, are added sequentially through coupling reactions facilitated by activating agents such as carbodiimides.
Industrial Production Methods
This includes the use of automated peptide synthesizers, high-throughput purification techniques such as high-performance liquid chromatography (HPLC), and rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Gly-pro-leu-NH-nap can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products
Hydrolysis: Glycine, proline, leucine, and naphthylamine.
Oxidation: Oxidized derivatives of the naphthyl group.
Substitution: Modified peptides with new functional groups attached to the amino groups.
Applications De Recherche Scientifique
Gly-pro-leu-NH-nap has several applications in scientific research:
Biochemistry: It is used as a substrate in enzymatic assays to study the activity of proteases and peptidases.
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the design of enzyme inhibitors.
Molecular Biology: This compound is used in studies involving protein-protein interactions and peptide-based drug delivery systems.
Industrial Applications: The compound’s unique structural properties make it useful in the development of novel materials and biochemical sensors.
Mécanisme D'action
The mechanism of action of Gly-pro-leu-NH-nap involves its interaction with specific enzymes, such as proteases and peptidases . The peptide acts as a substrate for these enzymes, which catalyze the hydrolysis of the peptide bonds. This interaction can be used to study enzyme kinetics and to develop inhibitors that block the enzyme’s activity . The naphthyl group may also play a role in the compound’s binding affinity and specificity for certain enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-pro-leu-NH2: A similar peptide without the naphthyl group, used in similar enzymatic studies.
Gly-pro-leu-OH: A peptide with a free carboxyl group instead of an amide, used in biochemical research.
Gly-pro-leu-NH-phenyl: A peptide with a phenyl group instead of a naphthyl group, used in studies of enzyme specificity.
Uniqueness
Gly-pro-leu-NH-nap is unique due to the presence of the naphthyl group, which enhances its binding affinity and specificity for certain enzymes compared to similar peptides . This structural feature makes it a valuable tool in biochemical research and drug development .
Propriétés
Numéro CAS |
95574-38-2 |
|---|---|
Formule moléculaire |
C23H30N4O3 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(2S)-1-(2-aminoacetyl)-N-[(2S)-3-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H30N4O3/c1-3-15(2)21(26-22(29)19-9-6-12-27(19)20(28)14-24)23(30)25-18-11-10-16-7-4-5-8-17(16)13-18/h4-5,7-8,10-11,13,15,19,21H,3,6,9,12,14,24H2,1-2H3,(H,25,30)(H,26,29)/t15?,19-,21-/m0/s1 |
Clé InChI |
ZEQFHKJHLJLNKT-XHRKEWCOSA-N |
SMILES isomérique |
CCC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3C(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCCN3C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


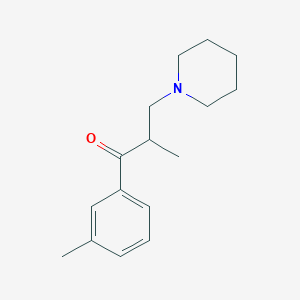
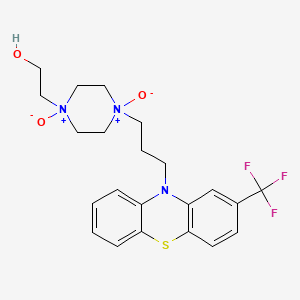

![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
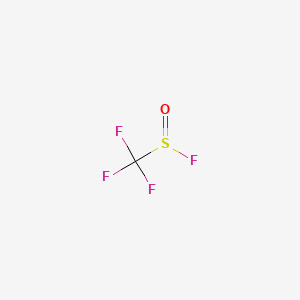
![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
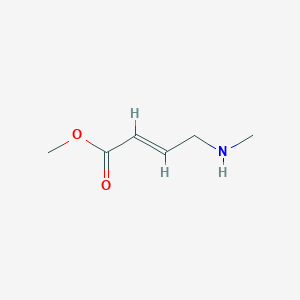
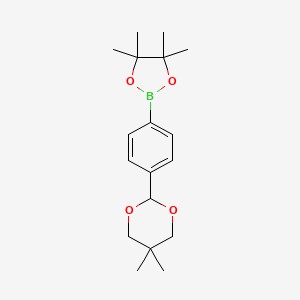
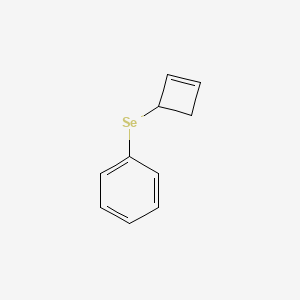
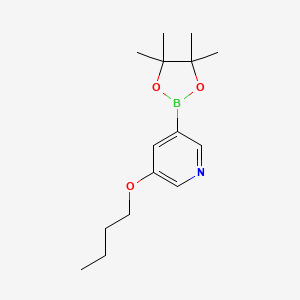
![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
